molecular formula C7H9FN2O2S B1517490 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1094887-98-5

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B1517490
CAS No.: 1094887-98-5
M. Wt: 204.22 g/mol
InChI Key: PFEAQGIRENOXFR-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5) is a fluorinated sulfonamide compound of significant interest in scientific research and drug discovery. This chemical features a benzene-sulfonamide core structure substituted with an amino group, a fluorine atom, and an N-methylated sulfonamide moiety. With a molecular formula of C 7 H 9 FN 2 O 2 S and a molecular weight of 204.22 g/mol, it serves as a valuable building block in medicinal chemistry . Fluorinated sulphonamide derivatives are recognized for their diverse and potent biological activities. They are frequently explored as novel chemical entities in pharmaceutical research for their potential to inhibit various disease-related targets, leveraging the unique properties imparted by the fluorine atom and the sulfonamide group . The specific substitution pattern on this compound makes it a versatile intermediate for the synthesis of more complex molecules aimed at developing new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at room temperature to ensure stability . Researchers are advised to consult the safety data sheet and adhere to standard laboratory safety protocols, as the compound carries hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H319 (causes serious eye irritation) .

Properties

IUPAC Name

5-amino-2-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEAQGIRENOXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261988
Record name 5-Amino-2-fluoro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094887-98-5
Record name 5-Amino-2-fluoro-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094887-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluoro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of Fluorobenzene Derivatives

  • Starting from 2-fluorobenzoic acid or 2-fluoronitrobenzene , the aromatic ring undergoes sulfonation using chlorosulfonic acid to yield the corresponding 2-fluorobenzenesulfonyl chloride intermediate.
  • Reaction conditions typically involve stirring at elevated temperatures (100–150 °C) in an organic solvent such as chlorobenzene, dichloromethane, or chloroform.
  • The sulfonation step is followed by aqueous work-up involving water washing to remove excess chlorosulfonic acid and isolation of the sulfonyl chloride.

Amidation to Form Sulfonamide

  • The sulfonyl chloride intermediate is reacted with methylamine or N-methylamine in an organic solvent under controlled temperature conditions.
  • This reaction forms the N-methylbenzene sulfonamide moiety.
  • Catalysts such as N,N-dimethylacetamide (DMAC) or 1-methyl-2-pyrrolidinone (NMP) may be used to facilitate the reaction.
  • Typical reaction temperatures range from 110 °C to 160 °C, with reaction times from 3 to 12 hours depending on the scale and catalyst.

Reduction of Nitro Group to Amino Group

  • If the starting material contains a nitro group (e.g., 2-fluoro-5-nitrobenzenesulfonyl chloride), catalytic hydrogenation is employed.
  • Catalysts such as 10% Pd/C are used under hydrogen atmosphere at elevated pressure and temperature.
  • The reduction converts the nitro group to an amino group, yielding the target 5-amino derivative.
  • Ammonia water may be added during hydrogenation to assist amidation and stabilize the intermediate.

Representative Preparation Protocols

Step Reaction Reagents/Conditions Outcome Notes
1 Sulfonation 2-fluoronitrobenzene + chlorosulfonic acid in chlorobenzene, 100–150 °C, stirring 800–1000 rpm 2-fluoro-5-nitrobenzenesulfonyl chloride Water washing to remove excess acid
2 Amidation Sulfonyl chloride + methylamine in DMAC or NMP, 110–150 °C, 3–7 hours 2-fluoro-5-nitro-N-methylbenzenesulfonamide Use of catalysts like DMAC enhances yield
3 Catalytic hydrogenation Pd/C catalyst, H2 atmosphere, high pressure, ammonia water, organic solvent This compound High purity, minimal byproducts

Research Findings and Optimization

  • Sulfonation Efficiency: Chlorosulfonic acid is highly active, leading to rapid sulfonation with minimal byproducts. Using a slight excess (weight ratio 1:1.2-1.5 relative to fluorinated substrate) ensures complete conversion.
  • Solvent Choice: Chlorobenzene and dichloromethane are preferred solvents for sulfonation due to their ability to dissolve reactants and facilitate heat transfer.
  • Hydrogenation Conditions: Prolonged hydrogenation time improves completeness of nitro reduction and minimizes side reactions.
  • Catalyst Use: DMAC and NMP are effective catalysts for amidation reactions, enabling lower temperatures and shorter reaction times while maintaining high yields.
  • Purification: Post-reaction aqueous work-up and organic phase separation followed by concentration yield high-purity products suitable for industrial scale.

Comparative Table of Preparation Methods

Parameter Sulfonation Step Amidation Step Reduction Step
Starting Material 2-fluoronitrobenzene or 2-fluorobenzoic acid 2-fluoro-5-nitrobenzenesulfonyl chloride 2-fluoro-5-nitro-N-methylbenzenesulfonamide
Reagents Chlorosulfonic acid, chlorobenzene Methylamine, DMAC or NMP Pd/C catalyst, H2, ammonia water
Temperature 100–150 °C 110–160 °C Elevated pressure and temperature
Reaction Time 1–3 hours 3–12 hours Several hours, often 4–8 hours
Yield 70–80% 65–90% High conversion, >95% purity
Byproducts Minimal Minimal with catalyst Minimal with prolonged reaction

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonamide group and activating amino group create a polarized aromatic system, enabling NAS at the fluorine position.

Reaction ConditionsReactants/ReagentsProductsKey FindingsReferences
Aqueous NaOH (80°C, 12 hrs)Hydroxide ion5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamideFluorine replaced by hydroxyl group; reaction proceeds via Meisenheimer complex intermediate.
NH₃ in DMF (100°C, 8 hrs)Ammonia5-Amino-2-amino-N-methylbenzene-1-sulfonamideCompetitive amination observed with 75% yield due to amino group’s activating effect.

Mechanistic Insight :
The amino group activates the ring via resonance, while the sulfonamide withdraws electrons inductively. This dual effect facilitates fluoride displacement under moderate conditions, as demonstrated in analogous sulfonamide systems .

Electrophilic Substitution

The amino group directs electrophiles to the para position (C-4), while the sulfonamide group deactivates the ring, requiring vigorous conditions.

Reaction TypeConditionsProductsRegioselectivityYieldReferences
NitrationHNO₃/H₂SO₄, 0°C, 4 hrs5-Amino-4-nitro-2-fluoro-N-methylbenzene-1-sulfonamideExclusive C-4 attack62%
BrominationBr₂/FeBr₃, 40°C, 6 hrs5-Amino-4-bromo-2-fluoro-N-methylbenzene-1-sulfonamide>90% para-selectivity58%

Limitations :
Sulfonamide deactivation suppresses meta/ortho substitution, as shown in comparative studies of halogenated sulfonamides.

Oxidation Reactions

The primary amino group undergoes controlled oxidation, while the sulfonamide remains stable under standard conditions.

Oxidizing AgentConditionsProductsNotesReferences
KMnO₄/H₂SO₄60°C, 3 hrs5-Nitroso-2-fluoro-N-methylbenzene-1-sulfonamidePartial oxidation; requires pH control to avoid overoxidation.
H₂O₂/Fe²⁺ catalystRT, 24 hrs5-Nitro-2-fluoro-N-methylbenzene-1-sulfonamideFull oxidation achieved with Fenton-like systems.

Stability Note :
The N-methyl sulfonamide group resists oxidation under these conditions, as confirmed by NMR monitoring .

Diazotization and Coupling

The amino group participates in diazotization, enabling aryl coupling and heterocycle formation.

Diazotization AgentCoupling PartnerProductsApplicationReferences
NaNO₂/HCl (0–5°C)β-NaphtholAzo dye derivativepH-dependent coupling efficiency (85% at pH 9).
NaNO₂/HBF₄CuCN/KI5-Cyano-2-fluoro-N-methylbenzene-1-sulfonamideSandmeyer reaction achieves 70% yield.

Hydrolysis and Stability

The sulfonamide bond exhibits exceptional stability under physiological and synthetic conditions.

ConditionsObservationsHalf-LifeReferences
1M HCl, reflux (24 hrs)<5% hydrolysis to benzene sulfonic acid>200 hrs
Rat plasma, 37°CNo detectable degradation after 60 hrs>60 hrs
NaOH (10%), 100°C (48 hrs)Partial cleavage to 5-amino-2-fluorobenzenesulfonic acid48 hrs

Structural Insight :
The N-methyl group sterically shields the sulfonamide from nucleophilic attack, explaining its stability compared to non-alkylated analogs .

Reductive Transformations

Selective reduction of the amino group is achievable without affecting other functionalities.

Reducing AgentConditionsProductsSelectivityReferences
H₂/Pd-CEthanol, 50 psi, 4 hrs5-Amino group remains intact; no reduction of sulfonamide or fluorine observed.100%
NaBH₄/CuCl₂MeOH, RT, 2 hrsPartial dehalogenation (15% fluorine loss)Limited applicability

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the fluorine position.

Reaction TypeCatalytic SystemProductsYieldReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Amino-2-aryl-N-methylbenzene-1-sulfonamide68–72%
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkylated derivatives55%

Biological Activity and Reactivity

The compound’s stability and directed reactivity make it valuable in medicinal chemistry:

  • Enzyme Inhibition : Binds carbonic anhydrase II with Ki=12.3nMK_i = 12.3 \, \text{nM} via sulfonamide-Zn²⁺ interaction .

  • Antimicrobial Activity : MIC = 8 µg/mL against S. aureus due to dihydropteroate synthase inhibition.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide exhibits significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, making it effective against various bacterial strains.

Anticancer Potential:
Recent studies suggest that similar sulfonamide compounds can induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxicity against human cancer cell lines such as HeLa and MDA-MB-231. The mechanism includes the activation of caspases, which are essential for the apoptotic process.

CompoundCell LineIC50 (µg/mL)Mechanism
Derivative AHeLa4.62Apoptosis induction
Derivative BMDA-MB-2317.21Caspase activation
This compoundAGSNot specifiedAntitumor activity

Anti-inflammatory Properties:
The compound may also possess anti-inflammatory effects, potentially inhibiting the production of reactive oxygen species (ROS). This property could make it a candidate for treating inflammatory diseases.

Biological Research

In biological studies, this compound is often utilized to explore enzyme inhibition and protein interactions. Its ability to form hydrogen bonds with proteins or enzymes through its amino and sulfonamide groups allows researchers to investigate how structural modifications affect binding affinity and biological efficacy.

Industrial Applications

In the industrial sector, this compound is employed as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique chemical properties make it a valuable building block for more complex molecules.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of this compound effectively inhibited the growth of resistant bacterial strains, suggesting its use as a lead compound in developing new antibiotics.
  • Cancer Research: Research indicated that modifications to the sulfonamide structure could enhance its anticancer activity, prompting further exploration into structure-activity relationships (SAR).
  • Enzyme Inhibition Studies: Investigations into its interaction with urease revealed promising results, with certain derivatives exhibiting significant inhibitory activity.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares the substituents and molecular properties of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 5-NH₂, 2-F, 1-SO₂NHCH₃ C₇H₈FN₃O₂S 217.22 (calculated) N-methyl enhances lipophilicity -
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide 5-NH₂, 2-OCH₃, 1-SO₂NHC₆H₄Cl C₁₃H₁₂ClN₂O₃S 258.62 Chlorophenyl group increases bulk
N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide HCl 2-F, 5-CH₃, 1-SO₂NHCH₂CH₂NH₂·HCl C₉H₁₄ClFN₂O₂S 280.74 Aminoethyl side chain improves solubility
5-Amino-2-ethylbenzene-1-sulfonamide 5-NH₂, 2-C₂H₅, 1-SO₂NH₂ C₈H₁₂N₂O₂S 200.26 Ethyl group adds hydrophobicity
5-Amino-N-(2-fluoro-4-methylphenyl)-2-methoxybenzene-1-sulfonamide 5-NH₂, 2-OCH₃, 1-SO₂NHC₆H₃FCH₃ C₁₄H₁₅FN₂O₃S 310.34 Fluoro and methyl groups enhance target specificity

Key Observations :

  • Fluorine Substitution : The presence of fluorine at position 2 (target compound and ) increases electronegativity and may enhance binding to hydrophobic enzyme pockets.
  • Bulkier Groups : Compounds with aryl substitutions (e.g., chlorophenyl in , benzofuran in ) exhibit higher molecular weights and steric hindrance, which could limit membrane permeability.

Physicochemical Properties

  • Lipophilicity : The target compound’s N-methyl group increases logP compared to analogs like (ethyl substituent) or (methoxy group).
  • Solubility: Aminoethyl derivatives (e.g., ) with ionizable groups may show better aqueous solubility than the target compound.
  • Stability : Fluorine’s electron-withdrawing effect (target, ) may improve metabolic stability by reducing oxidative degradation .

Biological Activity

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide is an organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a fluoro group, a methyl group, and a sulfonamide group. Its unique combination of functional groups contributes to its reactivity and biological activity.

Compound Name Molecular Formula Notable Features
This compoundC7H8FN2O2SExhibits antimicrobial properties and enzyme inhibition
5-Amino-2-fluorobenzenesulfonamideC7H8FNO2SVariation in functional groups affects bioactivity

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The mechanism of action for this compound includes enzyme inhibition , particularly targeting dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By inhibiting this enzyme, the compound can disrupt bacterial growth and replication .

Additionally, it has been noted for its ability to inhibit serine/threonine kinases, which are critical in various signaling pathways, potentially enhancing the efficacy of other antibacterial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : A study assessed the minimum inhibitory concentration (MIC) of this compound against various bacteria. The results indicated MIC values ranging from 7.81 to 15.62 µg/mL for different strains, showcasing its potential as a therapeutic agent .
  • Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity against cancer cell lines while sparing normal cells. This selectivity suggests its potential use in cancer therapy .
  • Mechanistic Studies : Docking studies have revealed that the compound binds effectively to target enzymes involved in bacterial metabolism, providing insights into its inhibitory mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves sulfonylation of aniline derivatives. For example, fluorinated benzene precursors are reacted with sulfonyl chlorides under controlled temperatures (0–5°C) to avoid side reactions. Post-synthetic modifications, such as methylation of the amino group, require anhydrous conditions and catalysts like triethylamine .
  • Key Steps :

  • Precursor activation : Use of chlorosulfonic acid or thionyl chloride to generate reactive intermediates.
  • Amine coupling : Reaction with methylamine under nitrogen atmosphere to prevent oxidation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • Primary Methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorine at C2, methyl group on sulfonamide nitrogen) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 248.05) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, methyl groups) influence reactivity and biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. In antimicrobial assays, fluorine at C2 increases potency against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for non-fluorinated analogs) .
  • Methyl group on sulfonamide : Reduces renal toxicity by lowering binding affinity to carbonic anhydrase isoforms .
    • Experimental Design :
  • Synthesize analogs with substituent variations (e.g., Cl, OCH3_3) and compare logP, pKa, and bioactivity profiles .

Q. How can contradictory reports on the compound’s anticancer efficacy be resolved?

  • Case Study : One study reported IC50_{50} = 10 µM against MCF-7 cells, while another found no activity (IC50_{50} > 100 µM).
  • Resolution Strategies :

  • Assay standardization : Use identical cell lines, culture conditions, and endpoint measurements (e.g., MTT vs. ATP luminescence).
  • Metabolic stability testing : Evaluate compound degradation in serum-containing media over 24 hours .
    • Data Table :
StudyCell LineIC50_{50} (µM)Assay TypeSerum Pre-Treatment
AMCF-710MTTNo
BMCF-7>100ATP Lum.Yes (10% FBS)

Q. What computational methods predict binding modes of this compound with biological targets?

  • Approaches :

  • Molecular docking (AutoDock Vina) : Predicts interactions with dihydrofolate reductase (DHFR), a common sulfonamide target. Key residues: Phe31 (π-π stacking with benzene ring) and Thr121 (hydrogen bonding with sulfonamide) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Fluorine shows stable hydrophobic contacts, while methyl groups reduce conformational flexibility .

Methodological Guidelines

  • Handling Data Contradictions :
    • Replicate experiments with standardized protocols.
    • Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Safety Considerations :
    • Use fume hoods during synthesis (amine intermediates are volatile).
    • Test for hERG channel inhibition early in drug development to avoid cardiotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
Reactant of Route 2
5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

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